Saikosaponin A,(S)
Description
Saikosaponin A (SSa) is a triterpenoid saponin derived from Bupleurum species, characterized by an oleanane-type aglycone with a 13,28-epoxy ether group on the D-ring and a β-(1→3)-linked disaccharide moiety . It exhibits diverse pharmacological activities, including antiviral, anti-inflammatory, anticancer, and antidepressant effects . SSa is biosynthesized via the mevalonate pathway, with key intermediates such as farnesyl pyrophosphate (FPP) and enzymatic glycosylation steps .
Properties
Molecular Formula |
C42H68O13 |
|---|---|
Molecular Weight |
781.0 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-[[(2S,9R,10S)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C42H68O13/c1-21-28(46)30(48)31(49)34(52-21)55-33-29(47)22(18-43)53-35(32(33)50)54-27-10-11-37(4)23(38(27,5)19-44)8-12-39(6)24(37)9-13-42-25-16-36(2,3)14-15-41(25,20-51-42)26(45)17-40(39,42)7/h9,13,21-35,43-50H,8,10-12,14-20H2,1-7H3/t21-,22-,23?,24?,25?,26+,27+,28-,29+,30+,31-,32-,33+,34+,35+,37?,38+,39?,40?,41?,42?/m1/s1 |
InChI Key |
VDICFISFVFOIRL-HUEJGQBLSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3CCC4(C([C@]3(C)CO)CCC5(C4C=CC67C5(C[C@@H](C8(C6CC(CC8)(C)C)CO7)O)C)C)C)CO)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3CCC4(C(C3(C)CO)CCC5(C4C=CC67C5(CC(C8(C6CC(CC8)(C)C)CO7)O)C)C)C)CO)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Percolation Techniques
The most widely used industrial method for SSa extraction involves alkaline solvent percolation or pressurized percolation. As detailed in patent CN102166235A, fresh or dried Bupleurum roots are soaked in an alkaline solvent (pH 7–12) for 12–48 hours to hydrolyze glycosidic bonds and enhance saponin solubility. Ethanol (30–70%) serves as the primary extraction solvent due to its ability to penetrate plant cell walls while minimizing polysaccharide co-extraction. The percolation flow rate is critical: rates of 5–15 mL/min optimize contact time between solvent and plant material, achieving extraction efficiencies of 75–85%. Post-extraction, the solution is concentrated under reduced pressure (40–70°C) to produce a crude extract containing 15–25% total saponins.
Solvent Selection and Optimization
Ethanol concentration significantly impacts SSa yield. Studies demonstrate that 70% ethanol maximizes solubility of SSa’s aglycone (saikogenin) while minimizing impurities. Methanol, though effective in laboratory settings, is avoided industrially due to toxicity concerns. Post-extraction, acidification (pH 3–5) precipitates non-saponin compounds, increasing purity by 20–30%.
Advanced Extraction Technologies
Accelerated Solvent Extraction (ASE)
ASE employs high pressure (10–15 MPa) and temperature (120°C) to enhance solvent penetration, reducing extraction time from 48 hours to 10 minutes. Using 70% methanol, ASE achieves near-quantitative recovery of SSa (98.2 ± 1.5%) with a single extraction cycle, compared to 65–75% for ultrasonic-assisted methods. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | 70% methanol | Maximizes SSa solubility |
| Temperature | 120°C | Denatures cell wall proteins |
| Static time | 10 min | Balances extraction and degradation |
| Flush volume | 60% | Reduces solvent waste |
Comparative Efficiency of Extraction Methods
Data from and reveal stark contrasts between traditional and ASE methods:
| Method | Duration | SSa Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol percolation | 48 h | 35–45 | 50–60 |
| ASE (70% methanol) | 10 min | 98.2 | 85–90 |
| Ultrasonic-assisted | 2 h | 65–75 | 70–75 |
ASE’s main limitation is solvent cost, though methanol recycling systems mitigate this in large-scale operations.
Chemical Synthesis Approaches
Starting Materials and Key Reactions
The first total synthesis of SSa, reported by, begins with oleanolic acid, a readily available triterpene. Key steps include:
-
C11 Hydroxylation : Site-selective C–H hydroxylation using a Pd(II)/bis-sulfoxide catalyst (yield: 78%).
-
13,28-Epoxy-ether Formation : Epoxidation of Δ12-oleanene derivatives with mCPBA (meta-chloroperbenzoic acid) under anhydrous conditions.
-
Glycosylation : Gold(I)-catalyzed coupling of a β-(1→3)-linked disaccharide (glucose-fucose) to the aglycone (yield: 82%).
Glycosylation Strategies
The disaccharide moiety (Glc-β-1,3-Fuc) is constructed via Schmidt glycosylation, employing trichloroacetimidate donors. Gold(I) catalysis (Ph3PAuNTf2) enables mild reaction conditions (25°C, 12 h), avoiding degradation of the acid-labile epoxy-ether. Final deprotection (HF-pyridine) yields SSa with >95% purity.
Purification and Analysis
Macroporous Resin Purification
Post-extraction crude SSa is purified using AB-8 or D101 macroporous resins, which exhibit 90–95% adsorption rates for saponins. Ethanol gradients (20→80%) elute SSa preferentially over polysaccharides. Resin regeneration (2–4 cycles with 0.1 M NaOH) maintains >85% capacity after 10 uses.
Chromatographic Techniques
HPLC-ELSD (evaporative light scattering detection) is the gold standard for SSa quantification. Conditions:
-
Column : Hypersil ODS2 (4.6 × 250 mm, 5 µm)
-
Mobile phase : Acetonitrile/water (32:68, isocratic)
-
Flow rate : 1.0 mL/min
-
Detection : ELSD (drift tube: 45°C, gas flow: 1.5 L/min)
SSa elutes at 18.2 ± 0.5 min, with a LOD (limit of detection) of 0.1 µg/mL.
Industrial Production Considerations
Large-scale SSa production faces challenges:
-
Cost : Synthetic routes require 22 steps (overall yield: 8–12%), making plant extraction ($120–150/kg) more economical than synthesis ($4,500–6,000/kg).
-
Sustainability : ASE reduces solvent consumption by 60% compared to percolation, but methanol recovery systems add $50–70k to infrastructure costs.
-
Regulatory Compliance : Residual solvents (ethanol < 500 ppm, methanol < 300 ppm) must meet ICH Q3C guidelines .
Biological Activity
Saikosaponin A (SSA), a bioactive compound derived from the root of Bupleurum chinense, has gained attention in recent years for its diverse pharmacological activities. This article provides a comprehensive overview of the biological activities of SSA, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Overview of Saikosaponin A
Saikosaponins are a group of triterpenoid saponins, with SSA being one of the most studied variants. They exhibit a range of biological effects, including anti-inflammatory, antitumor, antiviral, and neuroprotective properties. The structural complexity of saikosaponins, which consists of a triterpene aglycone and various sugar moieties, contributes to their diverse pharmacological activities .
1. Anti-inflammatory Activity
SSA has been extensively studied for its anti-inflammatory effects. It inhibits the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammatory responses. Various studies have demonstrated that SSA reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in different models.
| Tissue/Model | Mechanism | Application | References |
|---|---|---|---|
| Adipocytes (3T3-L1) | Inhibits NF-κB activation | Obesity-associated inflammation | Kim et al. 2015 |
| Liver (LX-2) | Down-regulates BMP-4 expression | Liver fibrosis | Wang et al. 2013b |
| Macrophages (RAW 264.7) | Suppresses MAPK and NF-κB pathways | LPS-induced inflammation | Zhu et al. 2013 |
2. Antitumor Activity
Research indicates that SSA possesses significant antitumor properties. It has been shown to induce apoptosis in various cancer cell lines and inhibit tumor growth in vivo.
3. Neuroprotective Effects
SSA exhibits neuroprotective properties by modulating inflammatory responses in the nervous system. It has been shown to counteract neurological deficits following nerve injuries through inhibition of inflammatory pathways.
The mechanisms underlying the biological activities of SSA are multifaceted:
- Anti-inflammatory Mechanisms : SSA inhibits NF-κB signaling, leading to decreased expression of inflammatory cytokines . It also modulates MAPK pathways, contributing to its anti-inflammatory effects.
- Antitumor Mechanisms : SSA induces apoptosis through the regulation of apoptotic proteins and pathways such as Bax/Bcl-2 and caspases . It also inhibits critical signaling pathways involved in cancer cell proliferation and metastasis.
Case Studies
Several studies highlight the effectiveness of SSA in clinical and preclinical settings:
- Triple-Negative Breast Cancer Study : In a study involving TNBC cell lines, SSA was found to inhibit cell migration and invasion while reducing tumor growth in mouse models by targeting CXCR4 expression .
- Neuroblastoma Research : In vitro studies showed that SSA significantly inhibited SK-N-AS neuroblastoma cell proliferation with an IC50 value indicating potent activity .
Scientific Research Applications
Pharmacological Properties
Saikosaponin A exhibits a range of pharmacological activities, including:
- Anti-inflammatory Effects : Saikosaponin A has been shown to reduce inflammation by inhibiting pro-inflammatory cytokines and pathways such as MAPK signaling. Studies indicate its potential in treating inflammatory diseases by modulating immune responses .
- Antitumor Activity : Research demonstrates that Saikosaponin A can sensitize cancer cells to chemotherapy agents like cisplatin, enhancing apoptosis through reactive oxygen species (ROS) pathways. It has shown efficacy against various cancer cell lines, including lung and cervical cancers .
- Antidepressant Effects : In models of post-stroke depression, Saikosaponin A improved behavioral outcomes and reduced neuronal apoptosis by enhancing brain-derived neurotrophic factor (BDNF) expression and inhibiting apoptotic markers .
- Metabolic Regulation : Studies indicate that Saikosaponin A improves glucose and lipid metabolism in obesity models, suggesting its potential in managing metabolic disorders such as insulin resistance .
Case Studies
Several case studies have highlighted the therapeutic potential and clinical applications of Saikosaponin A:
- Post-Stroke Depression :
-
Cancer Treatment :
- Objective : To assess the sensitizing effects of Saikosaponin A on cisplatin-resistant cancer cells.
- Findings : The study revealed that Saikosaponin A enhanced the cytotoxic effects of cisplatin through ROS-mediated apoptosis in various cancer cell lines, suggesting its use as an adjunct therapy in cancer treatment .
- Obesity and Insulin Resistance :
Summary Table of Applications
Chemical Reactions Analysis
Acid-Catalyzed Degradation
SS-A undergoes acid hydrolysis, leading to multiple degradation products. Key reactions include:
-
Formation of SS-B1 and SS-B2 : SS-A converts to SS-B1 and SS-B2 via epimerization at the C16 hydroxyl group. The β-OH (SS-B1) epimer appears earlier in chromatography than the α-OH (SS-B2) epimer due to differences in polarity .
-
Formation of SS-G : SS-A degrades into SS-G, a product with a truncated aglycone structure .
-
Hydration Reaction : SS-A undergoes hydration to form hydroxy-saikosaponin A, involving carbocation formation at C11 and subsequent attack by water. Steric effects favor α-configuration at C11 in the product .
Mechanism :
-
Protonation of the C16 hydroxyl group forms a carbocation intermediate.
-
Hydronium ion attacks the carbocation at C11/C13 positions, leading to structural rearrangement.
-
Water reacts with the carbocation, forming hydroxy-saikosaponin A .
Mass Spectrometry Fragmentation Patterns
SS-A exhibits characteristic fragmentation in ESI– mode, as summarized below:
| Fragment Ion | Observed m/z | Structural Loss | Key Features |
|---|---|---|---|
| [M−H]⁻ | 779 | Molecular ion | Base peak |
| [M−Glu−H]⁻ | 617 | Glucosyl loss | Initial cleavage of disaccharide |
| [Y₁−76−H]⁻ | 541 | Fucosyl loss | Specific to fucosyl-linked saikosaponins |
| [Aglycone−H]⁻ | 471 | Complete saccharide loss | Sapogenin ion |
| [Aglycone−CH₃OH−H]⁻ | 439 | Loss of CH₃OH at C4 | Diagnostic for type I saikosaponins |
These fragments aid in distinguishing SS-A from epimers and derivatives .
Epimerization and Acetylation
-
Epimers : SS-B1 (β-OH at C16) and SS-B2 (α-OH at C16) differ in retention times and fragment ion abundances. The m/z 423 ([aglycone−CH₂OH−OH−H]⁻) ion is more abundant for SS-B1 than SS-B2, aiding epimer differentiation .
-
Acetyl Derivatives : SS-A acetylated at the saccharide chain (e.g., 2″-O-acetyl-SS-A) shows distinct fragmentation in ESI+ mode, including [aglycone−nH₂O+H]+ ions (n = 1–3) .
Type-Specific Diagnostic Fragments
| Saikosaponin Type | Key Fragment | Structural Feature |
|---|---|---|
| Type I (SS-A/SS-D) | m/z 439 | CH₃OH loss at C4 |
| Type II (SS-B1/SS-B2) | m/z 423 | CH₂OH and OH loss at C16/C17 |
| Type III (SS-B3/SS-B4) | m/z 391 | Dual CH₃OH loss at C4 and C11 |
Stability and Analytical Implications
SS-A’s degradation products (SS-B1, SS-B2, SS-G, hydroxy-saikosaponin A) are critical for stability-indicating method development. Acid hydrolysis experiments reveal that SS-A’s degradation is pH-dependent, with SS-B1 and SS-G forming under mild acidic conditions, while hydroxy-saikosaponin A emerges under prolonged exposure .
Comparison with Similar Compounds
Structural and Functional Comparison with Related Saikosaponins
Structural Variations Among Saikosaponins
Saikosaponins share a common oleanane backbone but differ in oxidation states, glycosylation patterns, and substituents (Table 1).
Table 1: Structural Features of Key Saikosaponins
| Compound | Aglycone Modifications | Glycosylation Pattern | Key Functional Groups |
|---|---|---|---|
| SSa | 13,28-epoxy, C-16 hydroxyl | β-D-glucose-(1→3)-β-D-fucose | Epoxy ether, disaccharide |
| SSd | 13,28-epoxy, C-16 hydroxyl | β-D-glucose-(1→3)-α-L-rhamnose | Epoxy ether, disaccharide |
| SSb2 | C-23 hydroxyl, C-28 carboxyl | β-D-glucose-(1→3)-β-D-fucose | Carboxylic acid, disaccharide |
| SSc | C-23 hydroxyl, C-16 ketone | β-D-glucose-(1→3)-α-L-arabinose | Ketone, disaccharide |
| Prosaikogenin F | De-glycosylated SSa aglycone | None | Epoxy ether, free hydroxyls |
SSa and SSd are epimers differing in sugar composition, while SSb2 and SSc lack the epoxy group but have carboxyl or ketone modifications. Prosaikogenins (e.g., F, G) are deglycosylated derivatives with enhanced membrane permeability .
Pharmacological Activities
Antiviral Activity
- SSa vs. SSb2, SSc, SSd : SSa showed superior binding affinity (−50.91 global energy) against SARS-CoV-2 ACE2 compared to SSb2 (−45.52) and SSd (−44.52) . However, SSb2 exhibited a lower IC50 (1.7 µM) against HCoV-229E than SSa (8.6 µM), albeit with higher cytotoxicity (CC50 = 383.3 µM vs. 228.1 µM) .
- Mechanism: SSa disrupts viral entry by binding to ACE2, while SSb2 may inhibit RNA polymerase (RdRp) via cooperative interactions with flavonoids .
Anticancer Activity
- SSa vs. SSd: SSa induces apoptosis in hepatocellular carcinoma via caspase-3 activation, whereas SSd inhibits metastasis by downregulating MMP-9 .
- Prosaikogenins : Enzymatic hydrolysis of SSa yields prosaikogenin F, which demonstrates 3-fold higher cytotoxicity (IC50 = 12.4 µM) against HeLa cells than SSa (IC50 = 38.2 µM) .
Antidepressant Effects
- SSa vs. SSb1, SSc, SSf: SSa uniquely activates hippocampal neurogenesis via Tet1/Dll3/Notch1 signaling, increasing synaptic proteins (PSD-95, SYP) more effectively than other saikosaponins .
Pharmacokinetic Profiles
Q & A
Q. What statistical frameworks are optimal for analyzing dose-dependent effects of Saikosaponin A (S) in preclinical studies?
- Methodological Answer : Use nonlinear regression (e.g., sigmoidal dose-response curves) to calculate EC₅₀ values. For longitudinal data (e.g., body weight changes in diabetic rats), apply mixed-effects models. Report 95% confidence intervals and adjust for multiple comparisons (e.g., Bonferroni correction) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
